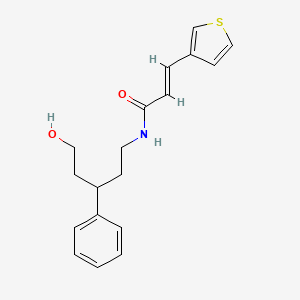

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide

Description

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide is an acrylamide derivative characterized by a thiophene ring at the α,β-unsaturated carbonyl position and a 5-hydroxy-3-phenylpentylamine substituent. This combination may influence solubility, bioavailability, and target binding compared to simpler acrylamide analogs.

Properties

IUPAC Name |

(E)-N-(5-hydroxy-3-phenylpentyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-12-9-17(16-4-2-1-3-5-16)8-11-19-18(21)7-6-15-10-13-22-14-15/h1-7,10,13-14,17,20H,8-9,11-12H2,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBXNPPYNZUSIL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C=CC2=CSC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CCNC(=O)/C=C/C2=CSC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide, a compound with the chemical formula CHNOS, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, safety profile, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a thiophene ring and an acrylamide moiety, which are known to influence its biological activity. The presence of a hydroxyl group enhances its solubility and may play a role in its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 321.43 g/mol |

| CAS Number | 875573-66-3 |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits several biological activities:

- Inhibition of Melanin Production : Studies have shown that this compound can inhibit melanin production in B16F10 mouse melanoma cells. It acts by downregulating the expression of tyrosinase and other melanogenic genes, leading to reduced melanin synthesis at concentrations as low as 6.25 µM .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types .

- Cytotoxicity Profile : In vitro evaluations indicate that this compound exhibits low cytotoxicity towards human keratinocytes (HaCaT), fibroblasts (BJ), and primary epidermal melanocytes (HEMa). It showed no mutagenicity or genotoxicity in standard assays, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Melanin Inhibition : A study published in 2024 reported that this compound significantly inhibited melanin production in both B16F10 cells and pigmented reconstructed human epidermis models when applied at concentrations of 1% and 2% in PEG400 solutions .

- Safety Evaluation : The compound was subjected to various safety assessments, including the Ames test for mutagenicity and micronucleus test for genotoxicity. Results indicated that it is non-mutagenic and does not induce skin irritation, making it a candidate for dermatological applications .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that this compound exhibits superior activity in terms of melanin inhibition while maintaining a better safety profile compared to other N-substituted acrylamides.

| Compound | Melanin Inhibition IC50 (µM) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | 36.98 | >1000 |

| N-substituted acrylamide A | 50.00 | 500 |

| N-substituted acrylamide B | 45.00 | 300 |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The hydroxy group in the target compound’s pentyl chain enhances water solubility compared to analogs with non-polar substituents (e.g., methoxy in 5r or trifluoromethyl in ). However, solubility is likely lower than compound 15 (), which has multiple hydroxyl groups .

- Melting Points : Thiophene-containing acrylamides (e.g., FH321 ) generally exhibit moderate melting points (150–200°C), whereas nitro-substituted derivatives (e.g., 5112 ) show higher thermal stability due to aromatic nitro groups.

- Lipophilicity : The thiophene ring and phenylpentyl chain confer moderate LogP values (~3–4), intermediate between polar analogs (e.g., 15 ) and highly lipophilic derivatives like trifluoromethyl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.